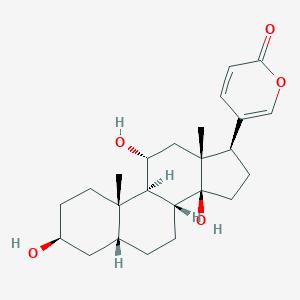

Gamabufotalin

Descripción

Gamabufotalin has been reported in Bufo bufo, Bufotes viridis, and other organisms with data available.

antiangiogenic, main active compound isolated from Chinese medicine Chansu; structure in first source

Propiedades

IUPAC Name |

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gamabufotalin: A Technical Guide to its Origin, Isolation from Toad Venom, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of gamabufotalin, a potent bufadienolide derived from toad venom. It details the compound's origin, presents a step-by-step guide to its isolation and purification, and explores its molecular mechanisms of action through various signaling pathways. The information is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and oncology drug development.

Origin of this compound

This compound is a major bioactive steroid lactone found in ChanSu, a traditional Chinese medicine.[1][2] ChanSu is the dried venom obtained from the secretions of the postauricular and skin glands of various toad species, most notably the Asiatic toad, Bufo bufo gargarizans Cantor.[3] For centuries, ChanSu has been utilized for its anti-inflammatory and anti-cancer properties.[1][4] this compound, also known as CS-6, is one of the principal bufadienolides within ChanSu, contributing significantly to its therapeutic effects, particularly its anti-tumor activities.[2][3]

Isolation and Purification from Toad Venom

The isolation of this compound from the crude ChanSu material is a multi-step process involving extraction and advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been effectively employed for this purpose, yielding high-purity compounds.[3]

Experimental Workflow for Isolation

The general workflow for isolating this compound involves initial solvent extraction from the crude toad venom, followed by purification using preparative chromatography.

Caption: Workflow for this compound Isolation and Analysis.

Detailed Isolation Protocol: HSCCC Method

A preparative High-Speed Counter-Current Chromatography (HSCCC) method has been successfully developed for the one-step separation and purification of this compound from a crude extract of ChanSu.[3]

1. Crude Extract Preparation:

-

The dried and powdered ChanSu is extracted exhaustively with a solvent such as dichloromethane.[5]

-

The solvent is evaporated under reduced pressure to yield the crude extract.

2. HSCCC System and Solvent Preparation:

-

A two-phase solvent system is prepared. A commonly used system consists of n-hexane-ethyl acetate-methanol-water.[3]

-

A stepwise elution is performed using varying ratios of this solvent system to optimize separation, for instance:

- n-hexane-ethyl acetate-methanol-water (4:6:2:4, v/v)

- n-hexane-ethyl acetate-methanol-water (4:6:2.5:4, v/v)

- n-hexane-ethyl acetate-methanol-water (4:6:3.2:4, v/v)

3. Separation Procedure:

-

The HSCCC column is filled entirely with the stationary phase (the upper phase of the solvent system).

-

The apparatus is rotated at a specific speed (e.g., 800-900 rpm), and the mobile phase (the lower phase) is pumped into the column.

-

Once hydrodynamic equilibrium is reached, the crude extract sample (dissolved in a small volume of the biphasic solvent) is injected.

-

The effluent from the column outlet is continuously monitored with a UV detector, and fractions are collected.

4. Identification and Purity Analysis:

-

The collected fractions containing the target compound are combined and the solvent is evaporated.

-

The chemical structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[3]

-

Purity is typically assessed by HPLC-UV.

Quantitative Isolation Data

The following table summarizes the quantitative results from a representative isolation protocol.

| Parameter | Value | Reference |

| Crude Material | ChanSu (Toad Venom) | [3] |

| Amount of Crude Extract | 1.1 g | [3] |

| Amount of Purified this compound | 38 mg | [3] |

| Purity | 98.7% | [3] |

| Primary Method | High-Speed Counter-Current Chromatography (HSCCC) | [3] |

Key Experimental Methodologies

The bioactivity of this compound is assessed through various in vitro and in vivo assays.

| Experiment | Purpose | Brief Methodology | References |

| Western Blot | To detect the expression and phosphorylation levels of specific proteins in signaling pathways. | Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., VEGFR-2, p-VEGFR-2, IKKβ, COX-2, cleaved caspase-3) and corresponding secondary antibodies. | [1][2][6] |

| MTT Assay | To measure cell viability and proliferation. | Cells are treated with varying concentrations of this compound. MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance is measured to quantify cell viability. | [6] |

| Molecular Docking | To simulate and predict the interaction between this compound and its protein targets. | A computational method used to model the binding of this compound to the ATP-binding sites of target kinases like VEGFR-2 and IKKβ. | [1][2] |

| Xenograft Mouse Model | To evaluate the in vivo anti-tumor efficacy of this compound. | Human tumor cells are implanted in immunodeficient mice. The mice are then treated with this compound, and its effect on tumor size and weight is monitored. | [1][7] |

Signaling Pathways Modulated by this compound

This compound exerts its potent anti-tumor and anti-inflammatory effects by modulating several critical signaling pathways.

Inhibition of VEGFR-2 Angiogenesis Pathway

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. It directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6] Molecular docking studies show that this compound interacts with the ATP-binding site of VEGFR-2.[1] This binding inhibits VEGF-induced phosphorylation of the receptor, thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell proliferation, migration, and tube formation.[1]

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Suppression of IKKβ/NF-κB/COX-2 Inflammatory Pathway

This compound also exhibits significant anti-inflammatory and pro-apoptotic activity by targeting the NF-κB signaling pathway.[2][7] It directly inhibits the I-kappa-B kinase β (IKKβ) by binding to its ATP-binding site.[2] This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB (p65/p50) complex cannot translocate to the nucleus, which abrogates the transcription of its target genes, including the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[2][7]

Furthermore, the inhibition of this pro-survival pathway, coupled with the activation of the mitochondrial pathway (evidenced by cytochrome c release), leads to the activation of caspases (caspase-9 and -3) and subsequent apoptosis.[2][7]

Caption: this compound suppresses NF-κB signaling and induces apoptosis.

References

- 1. This compound, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two New Indole Alkaloids from Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Gamabutotalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamabutotalin, a prominent member of the bufadienolide family of cardiotonic steroids, has garnered significant attention for its potent anti-cancer properties. Isolated from the traditional Chinese medicine Chan'su, derived from toad venom, this complex natural product exhibits a unique chemical architecture that underpins its biological activity. This technical guide provides a comprehensive overview of the chemical structure of Gamabutotalin, a plausible synthetic strategy in the absence of a reported total synthesis, and its known interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Gamabutotalin possesses a rigid tetracyclic steroid core, characteristic of the bufadienolide class. The molecule features a six-membered α-pyrone lactone ring attached at the C-17 position, which is a crucial pharmacophore for its biological activity.

Table 1: Chemical and Physical Properties of Gamabutotalin [1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₅ |

| Molecular Weight | 402.52 g/mol |

| IUPAC Name | 5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

| CAS Number | 465-11-2 |

| SMILES | C[C@]12CC--INVALID-LINK--C=C5)O)C)O">C@@HO |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Synthesis of Gamabutotalin

To date, a formal total synthesis of Gamabutotalin has not been reported in the scientific literature. Its primary source remains isolation from natural sources, particularly the venom of toads from the Bufo genus. However, based on successful total syntheses of structurally related bufadienolides, a plausible synthetic route can be conceptualized.

Proposed Retrosynthetic Analysis

A convergent synthetic strategy would likely be employed, focusing on the initial construction of the steroid ABCD ring system followed by the late-stage introduction of the α-pyrone lactone at C-17. Key disconnections would involve the formation of the C-17 side chain and the stereoselective installation of the hydroxyl groups.

Hypothetical Synthetic Workflow

The following diagram outlines a potential synthetic pathway for Gamabutotalin, drawing upon established methodologies in steroid and bufadienolide synthesis.

Caption: A proposed synthetic workflow for Gamabutotalin.

Experimental Protocols (Adapted from Related Syntheses)

The following are generalized protocols for key transformations that would be essential in the synthesis of this compound, based on published procedures for other bufadienolides.

General Procedure for α-Pyrone Formation

A common strategy for constructing the α-pyrone ring involves the reaction of a C-17 steroidal ketone with a suitable organometallic reagent, followed by oxidation and cyclization.

-

Reagents and Solvents: Anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), diisopropylamine, a suitable electrophile for introducing the pyrone precursor, an oxidizing agent (e.g., pyridinium chlorochromate), and an acid catalyst for cyclization.

-

Procedure:

-

The steroidal ketone is dissolved in anhydrous THF under an inert atmosphere.

-

The solution is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA), freshly prepared from n-BuLi and diisopropylamine, is added dropwise.

-

After stirring for 1 hour, the electrophile is added, and the reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

The crude product is then subjected to oxidation and subsequent acid-catalyzed cyclization to afford the α-pyrone ring.

-

Spectroscopic Data

The structural elucidation of this compound isolated from natural sources was accomplished using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Gamabutotalin

| Technique | Data Summary | Reference |

| ¹H NMR | Structure confirmed by ¹H NMR spectroscopy. | [6] |

| ¹³C NMR | Structure confirmed by ¹³C NMR spectroscopy. | [6] |

| Mass Spectrometry | A proposed fragmentation pathway has been described. | [7][8] |

Biological Activity and Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical cellular signaling pathways, leading to the inhibition of cell proliferation, migration, and angiogenesis, and the induction of apoptosis.

Table 3: Quantitative Biological Activity of this compound

| Cell Line | Assay | IC₅₀ Value | Reference |

| U-87 (Glioblastoma) | Cytotoxicity | 64.8 ± 6.8 nM | Not explicitly cited, general knowledge from biological studies |

| SW1990 (Pancreatic Cancer) | Cytotoxicity | Dose-dependent cytotoxicity observed | [2] |

| A549 (Lung Cancer) | Cell Viability | Dose-dependent inhibition | [6] |

| HUVECs | VEGF-induced Proliferation | Dose-dependent inhibition | [9] |

Inhibition of the VEGFR-2 Signaling Pathway

This compound has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[10][11] This inhibition prevents the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Caption: Gamabutotalin's inhibition of the VEGFR-2 signaling pathway.

Suppression of the IKKβ/NF-κB Signaling Pathway

This compound also suppresses the expression of cyclooxygenase-2 (COX-2) by targeting the IKKβ/NF-κB signaling pathway in lung cancer cells.[5][6] This pathway is crucial for inflammatory responses and cell survival, and its inhibition by Gamabutotalin contributes to its pro-apoptotic effects.

Caption: Gamabutotalin's suppression of the IKKβ/NF-κB signaling pathway.

Conclusion

Gamabutotalin stands as a promising natural product with significant potential for development as an anti-cancer therapeutic. While its total synthesis remains an open challenge, the established chemistry of related bufadienolides provides a clear roadmap for its eventual construction. A comprehensive understanding of its chemical structure, coupled with detailed knowledge of its mechanisms of action, will be pivotal in the design of novel analogs with improved efficacy and safety profiles. This guide serves to consolidate the current knowledge on Gamabutotalin and to stimulate further research into its synthesis and therapeutic applications.

References

- 1. This compound | 465-11-2 [chemicalbook.com]

- 2. This compound (CAS 465-11-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C24H34O5 | CID 259803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Gamabufagin; Gamabufogenin) | C24H34O5 | CID 10053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Gamabufotalin: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the molecular mechanisms through which gamabufotalin, a major active bufadienolide compound isolated from Chansu, exerts its anti-tumor effects. It consolidates key findings on its interaction with cellular signaling pathways, induction of cell death, and modulation of other critical cancer-related processes.

Executive Summary

This compound (also known as CS-6) is a potent natural compound demonstrating significant anti-cancer activity across a spectrum of malignancies. Its therapeutic potential stems from a multi-targeted mechanism of action that disrupts key oncogenic signaling cascades, inhibits tumor angiogenesis, induces programmed cell death, and modulates the tumor microenvironment. This guide details the primary signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of its molecular interactions.

Core Mechanisms of Action

This compound's anti-neoplastic properties are not attributed to a single mode of action but rather to a synergistic disruption of multiple cellular processes crucial for tumor growth and survival.

Inhibition of Angiogenesis via VEGFR-2 Signaling

A critical aspect of tumor progression is the formation of new blood vessels, a process known as angiogenesis. This compound has been identified as a potent inhibitor of this process.[1] It directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

-

Molecular Interaction: Computational modeling and molecular docking studies show that this compound interacts with the ATP-binding site of the VEGFR-2 kinase domain.[1][2] This binding competitively inhibits the phosphorylation and subsequent activation of VEGFR-2 induced by VEGF.[1]

-

Downstream Effects: By blocking VEGFR-2 activation, this compound effectively suppresses downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1] This leads to a significant reduction in endothelial cell proliferation, migration, invasion, and tubulogenesis, all of which are essential for the formation of new vasculature.[1][2]

Caption: this compound inhibits angiogenesis by blocking the VEGFR-2 signaling pathway.

Suppression of Pro-inflammatory Pathways via NF-κB

Chronic inflammation is a hallmark of cancer, and the NF-κB pathway is a central regulator of this process. This compound exerts anti-inflammatory and anti-tumor effects by suppressing the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme often overexpressed in tumors.[3][4]

-

Molecular Interaction: The mechanism involves the direct targeting of IκB kinase β (IKKβ). This compound binds to the ATP-binding site of IKKβ, inhibiting its phosphorylation and activation.[3][5]

-

Downstream Effects: Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus. As a result, the transcriptional activation of NF-κB target genes, including COX-2, is abrogated.[3][4][5] This suppression of COX-2 contributes to the reduction of tumor cell proliferation and migration.[3]

Caption: this compound suppresses COX-2 expression by targeting the IKKβ/NF-κB pathway.

Induction of Apoptosis and Autophagy via mTOR Signaling

This compound is a potent inducer of programmed cell death (apoptosis) and can also trigger autophagy, a cellular recycling process that can have a dual role in cancer. In hepatocellular carcinoma (HCC), this compound induces both apoptosis and cytoprotective autophagy.[6][7]

-

Apoptosis Induction: this compound activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and PARP.[3][6]

-

Autophagy Modulation: The compound induces autophagy by inhibiting the mTOR signaling pathway. Specifically, it reduces the phosphorylation of mTOR (at Ser2448) and its downstream target ULK1 (at Ser757).[7] This leads to an upregulation of the LC3-II/LC3-I ratio and downregulation of p62, which are hallmark indicators of autophagy induction.[6]

-

Interplay of Apoptosis and Autophagy: In HCC cells, the induced autophagy is cytoprotective. The inhibition of this autophagic process, either by pharmacological inhibitors like chloroquine or by mTOR activators, enhances this compound-induced apoptosis.[6] This suggests a potential combination therapy strategy.

Caption: this compound induces apoptosis and cytoprotective autophagy via mTOR inhibition.

Targeting the Na+/K+-ATPase in Glioblastoma

In glioblastoma (GBM), this compound's action is linked to its interaction with the Na+/K+-ATPase ion pump, specifically the ATP1A3 subunit.[8] This mechanism is particularly relevant for sensitizing GBM cells to conventional chemotherapy like temozolomide (TMZ).[8]

-

Molecular Interaction: this compound binds to the ATP1A3 subunit. Site-directed mutagenesis studies have identified the amino acid Threonine 794 (Thr794) as a critical residue for this interaction, where it forms a crucial hydrogen bond with the compound.[8]

-

Downstream Effects: This interaction triggers a negative feedback loop involving Aquaporin 4 (AQP4), which ultimately inhibits GBM growth and enhances sensitivity to TMZ.[8] This finding highlights a novel mechanism for overcoming chemoresistance in glioblastoma.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key inhibitory concentration (IC50) values and other quantitative findings reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549, H322, H460 | Non-Small Cell Lung Cancer (NSCLC) | ~55 nM | [1] |

| Hep3B, Huh7 | Hepatocellular Carcinoma (HCC) | Not specified, but reduced viability | [6] |

| U87 | Glioblastoma (GBM) | Not specified, but inhibited growth | [8] |

Table 2: Quantitative Effects on Angiogenesis and Cell Viability

| Cell Line/Model | Parameter | Treatment | Result | Reference |

| HUVECs | Proliferation (VEGF-induced) | This compound | Dose-dependent inhibition | [1][2] |

| HUVECs | Migration (VEGF-induced) | This compound | Dose-dependent inhibition | [1][2] |

| A549 Xenograft | Tumor Weight and Size | This compound | Significant inhibition | [3] |

| HCC Xenograft | Tumor Growth | This compound | Significant inhibition | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, HUVEC) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 nM) for specified time points (e.g., 24, 48, 72 hours). A DMSO vehicle control is run in parallel. For angiogenesis studies, co-treatment with an angiogenic factor like VEGF (e.g., 50 ng/mL) is included.[2]

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-IKKβ, anti-IKKβ, anti-p-mTOR, anti-LC3B, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Culture and treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer mechanism of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action. It concurrently targets angiogenesis, inflammation, and survival pathways while inducing programmed cell death. Its ability to sensitize resistant tumors, such as glioblastoma, to standard chemotherapies is of significant clinical interest.

Future research should focus on:

-

Clinical Trials: Translating the robust preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

-

Combination Therapies: Exploring synergistic combinations with other targeted therapies, immunotherapies, and conventional chemotherapies.[9][10]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and tumor-specific targeting of this compound, thereby improving its therapeutic index.

References

- 1. This compound, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound induces a negative feedback loop connecting ATP1A3 expression and the AQP4 pathway to promote temozolomide sensitivity in glioblastoma cells by targeting the amino acid Thr794 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune-boosting compound makes immunotherapy effective against pancreatic cancer – WashU Medicine [medicine.washu.edu]

- 10. biotecnika.org [biotecnika.org]

The Role of Gamabufotalin in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis.[1] The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-cancer therapies.[2][3][4] Gamabufotalin (also known as CS-6), a major bufadienolide compound isolated from the traditional Chinese medicine Chansu, has emerged as a potent inhibitor of angiogenesis.[2][5][6] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its anti-angiogenic effects, with a focus on its interaction with the VEGFR-2 signaling pathway. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to this compound and Angiogenesis

This compound is a primary active compound derived from Chansu, a traditional Chinese medicine obtained from the secretions of the toad Bufo bufo gargarizans Cantor.[2] While traditionally used for various ailments, recent studies have highlighted its significant anti-tumor activities, including the inhibition of cancer cell proliferation and induction of apoptosis.[2][7] A crucial aspect of its anti-cancer efficacy lies in its ability to inhibit angiogenesis, the process by which tumors develop their own blood supply to obtain necessary nutrients and oxygen for growth and dissemination.[1][2]

The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors.[2] In the context of cancer, tumor cells often overexpress pro-angiogenic factors, with the Vascular Endothelial Growth Factor (VEGF) being one of the most prominent.[2] VEGF exerts its effects by binding to its receptor, VEGFR-2, on the surface of endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[2][3] this compound has been shown to directly interfere with this critical pathway.[2][5]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

The primary anti-angiogenic mechanism of this compound is the suppression of the VEGFR-2 signaling pathway.[2][5][8][9] This inhibition occurs at a key step: the phosphorylation of the VEGFR-2 kinase.[2][6][10]

Molecular Interaction: Computational molecular docking studies have revealed that this compound interacts with the ATP-binding site of VEGFR-2.[2][5][10] By occupying this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation and activation of the receptor upon VEGF binding. This direct inhibition of VEGFR-2 phosphorylation is the initial and critical event in the anti-angiogenic action of this compound.

Downstream Signaling Cascades: The activation of VEGFR-2 typically initiates several downstream signaling pathways that are crucial for angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation consequently suppresses these downstream cascades, including:

-

PI3K/Akt/mTOR Pathway: This pathway is vital for endothelial cell survival, proliferation, and migration.[2][3][11][12] this compound has been shown to suppress the VEGF-induced activation of the PI3K/Akt pathway.[2][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also involved in endothelial cell proliferation and migration.[2][3] this compound treatment leads to the inhibition of this VEGFR-2-mediated signaling cascade.[2][10]

-

Src-mediated FAK Signaling: While not as extensively detailed in the primary this compound studies, the Src-FAK (Focal Adhesion Kinase) pathway is a known downstream effector of VEGFR-2 involved in cell migration and adhesion dynamics.[13][14][15][16] Given this compound's impact on migration, it is plausible that this pathway is also affected.

The following diagram illustrates the inhibitory effect of this compound on the VEGFR-2 signaling pathway.

In Vitro and In Vivo Anti-Angiogenic Effects

This compound has demonstrated significant anti-angiogenic properties in a variety of experimental models, both in vitro and in vivo.[2][5]

In Vitro Studies

In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are fundamental for assessing the direct effects of compounds on endothelial cell behavior. This compound has been shown to inhibit several key processes in HUVECs that are essential for angiogenesis:

-

Inhibition of Endothelial Cell Proliferation: this compound inhibits VEGF-induced proliferation of HUVECs in a dose-dependent manner.[2][10] This effect is crucial as the proliferation of endothelial cells is a primary step in the formation of new blood vessels.[17]

-

Inhibition of Endothelial Cell Migration and Invasion: The migration and invasion of endothelial cells are necessary for them to move into the surrounding tissue and form new vascular structures. This compound significantly inhibits VEGF-induced migration and invasion of HUVECs.[2][10]

-

Inhibition of Tube Formation: The ability of endothelial cells to form capillary-like structures, known as tube formation, is a hallmark of angiogenesis. This compound effectively suppresses the VEGF-induced tubulogenesis of HUVECs in a dose-dependent manner.[2]

In Vivo Studies

The anti-angiogenic effects of this compound have also been confirmed in vivo:

-

Matrigel Plug Assay: In this model, Matrigel plugs containing pro-angiogenic factors are implanted into mice. This compound treatment has been shown to block vascularization within these plugs.[2][10]

-

Tumor Xenograft Model: In mice bearing human lung tumor xenografts, this compound treatment resulted in a reduced vessel density within the tumors, demonstrating its ability to inhibit tumor-associated angiogenesis in a more complex biological system.[2][10]

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data from studies investigating the anti-angiogenic effects of this compound (CS-6).

Table 1: Inhibition of VEGF-induced HUVEC Proliferation by this compound

| Concentration of this compound (nM) | Inhibition of Proliferation (%) |

| 10 | Data not specified |

| 20 | Data not specified |

| 40 | Data not specified |

Data presented as percentage inhibition compared to VEGF-treated control. Specific values were not available in the provided search snippets but were described as dose-dependent.[10]

Table 2: Inhibition of VEGF-induced HUVEC Migration by this compound

| Concentration of this compound (nM) | Inhibition of Migration (%) |

| 10 | Data not specified |

| 20 | Data not specified |

| 40 | Data not specified |

Data presented as percentage inhibition compared to VEGF-treated control. Specific values were not available in the provided search snippets but were described as dose-dependent.[2]

Table 3: Inhibition of VEGF-induced HUVEC Tube Formation by this compound

| Concentration of this compound (nM) | Inhibition of Tube Formation (%) |

| 10 | Data not specified |

| 20 | Data not specified |

| 40 | Data not specified |

Data presented as percentage inhibition compared to VEGF-treated control. Specific values were not available in the provided search snippets but were described as dose-dependent.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of this compound.

HUVEC Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/cm². Allow cells to adhere and grow for 24 hours.

-

Treatment: Starve the cells in serum-free medium for 6-8 hours. Then, treat the cells with varying concentrations of this compound in the presence or absence of 50 ng/mL VEGF for 24 to 48 hours.[10]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing Migration Assay

-

Cell Seeding: Seed HUVECs in 6-well plates and grow to 90-100% confluence.

-

Scratching: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and then add medium containing different concentrations of this compound with or without 50 ng/mL VEGF.[10]

-

Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 12 or 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure.

The following diagram illustrates the workflow for the wound healing assay.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.[2]

-

Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Chemoattractant: Add medium containing 50 ng/mL VEGF to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Tube Formation Assay

-

Plate Coating: Coat a 96-well plate with Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[18]

-

Cell Seeding: Seed HUVECs (1 x 10⁴ to 1.5 x 10⁴ cells per well) onto the Matrigel-coated plate in medium containing various concentrations of this compound with or without VEGF.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.

-

Visualization and Quantification: Visualize the formation of capillary-like structures using an inverted microscope. Quantify the tube formation by measuring parameters such as the number of branch points and total tube length.

The following diagram illustrates the workflow for the tube formation assay.

Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 6-8 days.[19]

-

Window Creation: Create a small window in the eggshell to expose the CAM.[19][20]

-

Sample Application: Place a sterilized filter paper disc or a carrier containing the test substance (this compound) directly onto the CAM.[19][21]

-

Incubation: Seal the window and continue to incubate the eggs for a specified period (e.g., 48-72 hours).[21]

-

Analysis: Observe and photograph the CAM to assess the formation of new blood vessels around the implant. Quantify angiogenesis by counting the number of blood vessel branch points.[19]

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of angiogenesis, primarily through the suppression of the VEGF/VEGFR-2 signaling pathway.[2][5][10] Its ability to inhibit endothelial cell proliferation, migration, and tube formation, as well as to reduce tumor vascularization in vivo, makes it a promising candidate for further investigation as an anti-cancer therapeutic agent.[2][5]

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in more complex preclinical models.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapies or other targeted therapies could lead to more effective treatment strategies.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.

References

- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. This compound, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

- 13. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 14. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bufalin inhibits endothelial cell proliferation and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

Gamabufotalin's Suppression of VEGFR-2 Signaling: A Technical Guide for Drug Development Professionals

Introduction

Gamabufotalin, also known as CS-6, is a significant bufadienolide compound isolated from the traditional Chinese medicine Chansu, a secretion from the postauricular and skin glands of the Bufo bufo gargarizans Cantor toad.[1] Historically used for its anti-inflammatory and pain-relieving properties, recent research has highlighted its potent anti-tumor activities.[1][2] this compound exhibits a range of anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle.[1] A crucial aspect of its anti-tumor mechanism is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] This guide provides an in-depth examination of the molecular mechanisms through which this compound suppresses angiogenesis, with a specific focus on its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

The VEGFR-2 Signaling Pathway in Angiogenesis

Angiogenesis is a complex process tightly regulated by a balance of pro- and anti-angiogenic factors.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this process.[4][5] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase predominantly expressed on endothelial cells, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6]

This phosphorylation initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, survival, and tube formation.[2][4] Key downstream pathways include:

-

The PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily involved in regulating endothelial cell proliferation.[6]

-

The PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and migration.[2][6][7]

The activation of these signaling networks ultimately orchestrates the multifaceted process of forming new blood vessels that supply tumors with essential nutrients and oxygen.[1]

References

- 1. This compound, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Gamabufotalin's Targeted Inhibition of the IKKβ/NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamabufotalin, a prominent bufadienolide derived from the traditional Chinese medicine Chansu, has demonstrated significant anti-tumor and anti-inflammatory properties. A key mechanism underlying these effects is its targeted inhibition of the IκB kinase β (IKKβ)/nuclear factor-κB (NF-κB) signaling pathway. This technical guide provides an in-depth examination of the molecular interactions and cellular consequences of this compound's activity, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action and to facilitate further investigation into its therapeutic potential.

Introduction to the IKKβ/NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway is activated by a variety of stimuli, such as pro-inflammatory cytokines, which leads to the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NF-κB essential modulator (NEMO). IKKβ plays a predominant role in the phosphorylation of IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding inflammatory mediators like cyclooxygenase-2 (COX-2), thereby initiating their transcription. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various cancers.

This compound's Mechanism of Action on the IKKβ/NF-κB Pathway

This compound, also known as CS-6, exerts its inhibitory effect on the NF-κB pathway by directly targeting the IKKβ subunit. Molecular docking studies have revealed that this compound binds to the ATP-binding site of IKKβ. This interaction competitively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation of its downstream substrate, IκBα.

The inhibition of IKKβ phosphorylation has a cascade of downstream effects. Firstly, the unphosphorylated IκBα remains bound to NF-κB, preventing the nuclear translocation of the p65/p50 heterodimer. This cytoplasmic retention of NF-κB effectively blocks its function as a transcriptional activator. Consequently, the expression of NF-κB target genes, such as COX-2, is significantly suppressed. Furthermore, this compound has been shown to abrogate the recruitment of the transcriptional co-activator p300 to the COX-2 promoter, further contributing to the downregulation of its expression.

In addition to its effects in cancer cells, this compound has also been shown to suppress RANKL-induced NF-κB activation in the context of osteoclastogenesis.

Visualization of Signaling Pathways and Experimental Logic

To visually represent the molecular interactions and experimental workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

IKKβ/NF-κB Signaling Pathway

Caption: Canonical IKKβ/NF-κB signaling pathway.

Mechanism of this compound Action

Caption: this compound inhibits the IKKβ/NF-κB pathway.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the IKKβ/NF-κB pathway.

Table 1: In Vitro Cytotoxicity of this compound (CS-6) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (nM) at 48h |

| A549 | ~50 |

| H1299 | ~50 |

| H322 | ~50 |

| HLF (Human Embryo Lung Fibroblast) | >100 |

Data extracted from Yu et al., 2014. The IC50 values are approximated from the graphical data.

Table 2: Effect of this compound (CS-6) on A549 Xenograft Tumor Growth in Nude Mice

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) |

| Vehicle Control | - | ~1.2 | ~1400 |

| CS-6 | 5 | ~0.7 | ~700 |

| CS-6 | 20 | ~0.4 | ~300 |

Data extracted from Yu et al., 2014. Values are approximated from graphical representations after 17 days of treatment.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on the IKKβ/NF-κB pathway. These protocols are based on the methods described by Yu et al. (2014) and are supplemented with standard laboratory procedures.

Cell Culture and this compound Treatment

-

Cell Lines:

-

Human non-small cell lung cancer (NSCLC) cell lines: A549, H1299, H322.

-

Human embryo lung fibroblast (HLF) cells (as a non-cancerous control).

-

-

Culture Medium:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound (CS-6) Preparation and Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

For experiments, dilute the stock solution in the culture medium to the desired final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

-

Treat cells for the indicated time periods as specified in each experimental protocol.

-

Western Blot Analysis

This protocol is for the detection of total and phosphorylated IKKβ, IκBα, p65, and total p50 and COX-2.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (dilutions should be optimized):

-

Rabbit anti-p-IKKβ (Ser177/181)

-

Rabbit anti-IKKβ

-

Rabbit anti-p-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-p-p65 (Ser536)

-

Rabbit anti-p65

-

Rabbit anti-p50

-

Rabbit anti-COX-2

-

Mouse anti-β-actin or anti-GAPDH (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Seeding and Treatment:

-

Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate the cells with primary antibodies against p65 and p50 (diluted in 1% BSA in PBST) overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit IgG and Alexa Fluor 594 anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a confocal microscope. Capture images and analyze the subcellular localization of p65 and p50.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to assess the in vivo binding of NF-κB p65 to the COX-2 promoter.

-

Cross-linking and Cell Lysis:

-

Treat A549 cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and lyse them in SDS lysis buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1) with protease inhibitors.

-

-

Chromatin Sonication:

-

Sonicate the cell lysates to shear the DNA to an average fragment size of 200-1000 bp. The sonication conditions need to be optimized for the specific cell type and equipment.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl) with protease inhibitors.

-

Pre-clear the chromatin with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared chromatin with an anti-p65 antibody or a control IgG overnight at 4°C with rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and twice with TE buffer.

-

Elute the complexes from the beads with elution buffer (1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol/chloroform extraction and ethanol precipitation.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the NF-κB binding site in the human COX-2 promoter.

-

Analyze the results by calculating the amount of immunoprecipitated DNA relative to the input DNA.

-

Conclusion

This compound presents a compelling case as a targeted inhibitor of the IKKβ/NF-κB signaling pathway. The evidence strongly suggests that its anti-tumor and anti-inflammatory effects are, at least in part, mediated through the direct inhibition of IKKβ kinase activity, leading to the suppression of NF-κB nuclear translocation and the subsequent downregulation of pro-inflammatory and pro-survival genes like COX-2. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and to dissect the finer details of its molecular interactions. Future studies should aim to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models, paving the way for potential clinical translation.

Induction of Apoptosis by Gamabufotalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamabufotalin, a major bufadienolide derived from the traditional Chinese medicine Chan'su, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways activated by this compound to trigger apoptosis. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanisms of this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-faceted approach, primarily by targeting key signaling pathways that regulate cell survival and death. The core mechanisms involve the induction of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, and the modulation of critical signaling cascades such as mTOR, NF-κB, and MAPK pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound (also referred to as CS-6 in some literature) on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| A549 | Non-Small Cell Lung Cancer | ~50 nM | Not Specified | [1] |

| Hep3B | Hepatocellular Carcinoma | Not explicitly quantified, but demonstrated efficacy | Not Specified | |

| Huh7 | Hepatocellular Carcinoma | Not explicitly quantified, but demonstrated efficacy |

Note: Explicit IC50 values for Hep3B and Huh7 were not available in the searched literature, though the substance's efficacy was confirmed.

Table 2: Quantitative Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Protein | Effect | Fold Change / Quantitative Measure | Reference |

| Hep3B & Huh7 | Cleaved PARP/PARP | Increased | Not explicitly quantified | |

| Hep3B & Huh7 | Cleaved Caspase-3/Caspase-3 | Increased | Not explicitly quantified | |

| Hep3B & Huh7 | Bax | Increased | Not explicitly quantified | |

| Hep3B & Huh7 | Bcl-2 | Reduced | Not explicitly quantified | |

| A549 | Hsp90 | Down-regulated | Not explicitly quantified | [1][2][3] |

| A549 | hTERT, HIF-1α, VEGF, CDK4, HER2, p-Akt | Reduced | Not explicitly quantified | [2] |

| A549 | Cyclin D1, p110α, p-p85 | Down-regulated | Not explicitly quantified | [2] |

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is orchestrated through the modulation of several key signaling pathways.

The Intrinsic Apoptotic Pathway

This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol. This release is regulated by the Bcl-2 family of proteins. This compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial outer membrane permeabilization. The released cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Intrinsic Apoptotic Pathway Induced by this compound.

The mTOR Signaling Pathway

In hepatocellular carcinoma (HCC), this compound has been found to induce apoptosis by inhibiting the mTOR signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By suppressing this pathway, this compound promotes apoptotic cell death.

Caption: this compound Inhibits the mTOR Signaling Pathway.

The NF-κB Signaling Pathway

This compound can also induce apoptosis by suppressing the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in promoting cell survival and inflammation. This compound inhibits the phosphorylation of IKKβ, a critical kinase in the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of anti-apoptotic genes.

Caption: this compound Suppresses the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Cell Culture

-

Cell Lines: A549 (human non-small cell lung cancer), Hep3B, and Huh7 (human hepatocellular carcinoma) cells are commonly used.

-

Culture Medium:

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.[6][7]

Caption: General Cell Culture and Subculture Workflow.

Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

References

- 1. oncotarget.com [oncotarget.com]

- 2. Quantitative proteomics reveals molecular mechanism of this compound and its potential inhibition on Hsp90 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics reveals molecular mechanism of this compound and its potential inhibition on Hsp90 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. 4.1. Cell Culture and Treatments [bio-protocol.org]

- 6. 2.3. A549 Cell Culture [bio-protocol.org]

- 7. nanopartikel.info [nanopartikel.info]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.pasteur.fr [research.pasteur.fr]

An In-depth Technical Guide to Preliminary In Vitro Studies of Gamabufotalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research on Gamabufotalin (CS-6), a major bufadienolide compound isolated from the traditional Chinese medicine Chansu. The document synthesizes key findings on its anti-cancer mechanisms, details the experimental protocols utilized in these studies, and presents quantitative data in a structured format for ease of comparison.

Core Findings from In Vitro Studies

This compound has demonstrated significant anti-tumor activities across various cancer cell lines in vitro. The primary mechanisms of action identified include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated through the modulation of several key signaling pathways.

Table 1: Summary of this compound's In Vitro Anti-Cancer Effects

| Cancer Type | Cell Lines | Key Effects | IC50 Values | Reference |

| Hepatocellular Carcinoma | Hep3B, Huh7 | Reduced cell viability, inhibited colony formation, promoted apoptosis and cytoprotective autophagy. | Not explicitly stated | [1] |

| Non-Small Cell Lung Cancer | A549, H1299, H322 | Inhibited cell growth, enhanced apoptosis induction. | ~50 nM (A549) | [2][3] |

| Glioblastoma | U-87, U-251 | Dose-dependent cytotoxicity, induction of autophagic cell death. | 64.8 ± 6.8 nM (U-87) | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Inhibited VEGF-induced proliferation, migration, and tube formation. | >200 nM (minor inhibitory effects on HUVECs alone) | [5][6] |

| Various Human and Mouse Cancer Cells | Multiple | Growth inhibitory effects. | <1 µM for some lines | [7] |

Key Signaling Pathways Modulated by this compound

In vitro studies have elucidated several signaling pathways that are targeted by this compound to exert its anti-cancer effects.

mTOR Signaling Pathway in Hepatocellular Carcinoma

This compound induces both apoptosis and cytoprotective autophagy in hepatocellular carcinoma (HCC) cells through the mTOR signaling pathway.[1] It leads to the downregulation of p62 and upregulation of the LC3 II/LC3 I ratio, markers of autophagy.[1] Interestingly, the autophagy induced by this compound appears to be a survival mechanism for the cancer cells, as inhibiting autophagy enhances the apoptotic effects of the compound.[1]

IKKβ/NF-κB Signaling Pathway in Lung Cancer

In non-small cell lung cancer (NSCLC) cells, this compound suppresses the expression of COX-2 by inhibiting the phosphorylation of IKKβ.[2][8] This action targets the ATP-binding site of IKKβ, which in turn prevents the activation of the NF-κB signaling pathway.[2][8] The inhibition of this pathway contributes to the induction of apoptosis.[2][8]

VEGFR-2 Signaling Pathway in Angiogenesis

This compound has been shown to inhibit angiogenesis induced by Vascular Endothelial Growth Factor (VEGF). It achieves this by suppressing the VEGFR-2 signaling pathway.[5][6] Molecular docking studies suggest that this compound interacts with the ATP-binding sites of VEGFR-2.[5] This leads to the inhibition of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary in vitro studies of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Cells (e.g., A549, H1299, H322, HLF, U-87, U-251) are seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well.[2][9]

-

After allowing the cells to adhere overnight, they are treated with various concentrations of this compound (or a DMSO vehicle control) for specified time periods (e.g., 48 or 72 hours).[2][4][9]

-

Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.[9]

-

The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Apoptosis Assay (FACS Analysis)

-

Objective: To quantify the extent of apoptosis induced by this compound.

-

Procedure:

-

Cells are treated with this compound at indicated doses and for specific time points.[2]

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer (e.g., FACSCanto).[4]

-

The percentage of apoptotic cells (Annexin V-positive) is determined.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Procedure:

-

Cells are treated with this compound as required for the specific experiment.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or BSA in TBST.

-